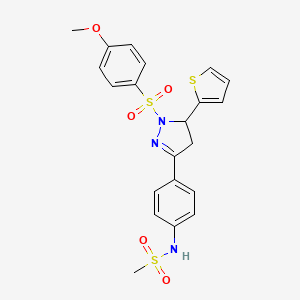

2-(2-(4-ciclopropil-1H-1,2,3-triazol-1-il)etil)isoindolina-1,3-diona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethyl)isoindoline-1,3-dione is a compound that features a unique combination of a triazole ring and an isoindoline-1,3-dione moiety

Aplicaciones Científicas De Investigación

2-(2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethyl)isoindoline-1,3-dione has several scientific research applications:

Medicinal Chemistry: This compound and its derivatives are investigated for their potential as therapeutic agents, particularly as inhibitors of specific enzymes or receptors

Materials Science: The unique structural features of this compound make it a candidate for use in the development of novel materials with specific electronic or photophysical properties.

Biological Studies: Researchers explore the biological activity of this compound, including its potential antimicrobial, anticancer, and anti-inflammatory effects.

Mecanismo De Acción

Target of Action

The primary target of this compound is the Von Hippel-Lindau (VHL) protein . VHL is a part of the ubiquitin-proteasome system, which is responsible for protein degradation within cells. It plays a crucial role in cellular processes such as angiogenesis, apoptosis, and cell cycle regulation .

Mode of Action

The compound acts as an inhibitor of the VHL protein . By binding to VHL, it prevents the protein from carrying out its normal function of tagging hypoxia-inducible factor (HIF) for degradation. This leads to an accumulation of HIF, which can then translocate to the nucleus and activate the transcription of genes involved in erythropoiesis and angiogenesis .

Biochemical Pathways

The inhibition of VHL affects the HIF pathway . Under normal oxygen conditions, HIF is hydroxylated by prolyl hydroxylase, recognized by VHL, and subsequently degraded. When VHL is inhibited, HIF accumulates and induces the expression of various genes, including those involved in erythropoiesis and angiogenesis .

Result of Action

The result of the compound’s action is the enhancement of erythropoiesis and angiogenesis . This can be beneficial in the treatment of conditions such as anemia, particularly in patients with chronic kidney disease or those undergoing cancer chemotherapy . Additionally, it may aid in wound healing and reducing scarring .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethyl)isoindoline-1,3-dione typically involves the reaction of an appropriate isoindoline-1,3-dione precursor with a triazole derivative. One common method includes the use of a condensation reaction between an aromatic primary amine and a maleic anhydride derivative, followed by cyclization to form the isoindoline-1,3-dione scaffold . The reaction conditions often involve refluxing in a suitable solvent such as isopropanol and water, with a catalyst like SiO2-tpy-Nb to achieve moderate to excellent yields .

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for better control over reaction parameters, and employing efficient purification techniques such as crystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethyl)isoindoline-1,3-dione can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially enhanced properties.

Comparación Con Compuestos Similares

Similar Compounds

- 1-(2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxamide

- 1-(2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-3,3-dimethylbutanoyl)-4-hydroxy-N-methylpyrrolidine-2-carboxamide

- 1-(2-cyclohexyl-2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)acetyl)-4-hydroxy-N-methylpyrrolidine-2-carboxamide

Uniqueness

What sets 2-(2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethyl)isoindoline-1,3-dione apart from similar compounds is its specific combination of the triazole and isoindoline-1,3-dione moieties. This unique structure may confer distinct biological activities and physicochemical properties, making it a valuable compound for further research and development .

Propiedades

IUPAC Name |

2-[2-(4-cyclopropyltriazol-1-yl)ethyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2/c20-14-11-3-1-2-4-12(11)15(21)19(14)8-7-18-9-13(16-17-18)10-5-6-10/h1-4,9-10H,5-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBVWFBWURAGPKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN(N=N2)CCN3C(=O)C4=CC=CC=C4C3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![cyclopentyl (2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)carbamate](/img/structure/B2358756.png)

![2-[2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-thiazol-5-yl]acetic acid](/img/structure/B2358757.png)

![Ethyl 2-[3-(3-methoxyphenoxy)-4-oxochromen-7-yl]oxyacetate](/img/structure/B2358758.png)

![3-{2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B2358759.png)

![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-propylpentanamide](/img/structure/B2358761.png)

![tert-butyl (1R,4R)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/new.no-structure.jpg)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide](/img/structure/B2358764.png)

![2-benzamido-N-[(4-methoxyphenyl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide](/img/structure/B2358766.png)

![2-[8-Bromo-7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-1-yl]acetamide](/img/structure/B2358768.png)

![2-benzamido-N-(2-(cyclohex-1-en-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2358769.png)